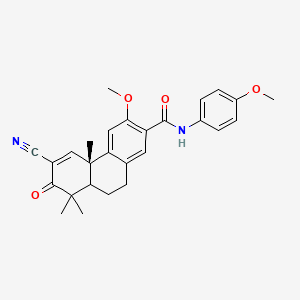
QW24
描述
¹H NMR Spectroscopy
In CDCl₃, key signals include:
- δ 8.21 (d, J = 8.4 Hz, H-1): Deshielded aromatic proton adjacent to the carboxamide.
- δ 7.65 (s, H-4): Proton ortho to the cyano group.
- δ 3.91 (s, 6H): Methoxy protons at C3 and C4′.
- δ 2.98 (m, H-9a, H-10a): Methylene protons in the dihydro ring.
¹³C NMR Spectroscopy
- δ 172.1: Carboxamide carbonyl (C=O).
- δ 167.8: Ketone at C7.
- δ 119.5: Cyano carbon (C≡N).
- δ 56.2/55.9: Methoxy carbons.
Infrared (IR) Spectroscopy
- 2230 cm⁻¹: C≡N stretch.
- 1685 cm⁻¹: Carboxamide C=O.
- 1640 cm⁻¹: Conjugated ketone.
- 1250 cm⁻¹: Aromatic C–O (methoxy).
UV-Vis Spectroscopy
In methanol, λₘₐₐ = 278 nm (π→π* transition of the phenanthrene system) and 320 nm (n→π* of the carbonyl groups).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ = 469.2012) exhibits major fragments at:
- m/z 451.1890 : Loss of H₂O (–18.01 Da).
- m/z 423.1605 : Cleavage of the carboxamide bond (–46.04 Da).
- m/z 395.1320 : Subsequent loss of CO (–28.01 Da).
- m/z 297.0984 : Retro-Diels-Alder cleavage of the dihydro ring.
The base peak at m/z 297 corresponds to the stabilized phenanthrenyl ion after ring-opening.
属性
分子式 |
C27H28N2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
(4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide |
InChI |
InChI=1S/C27H28N2O4/c1-26(2)23-11-6-16-12-20(25(31)29-18-7-9-19(32-4)10-8-18)22(33-5)13-21(16)27(23,3)14-17(15-28)24(26)30/h7-10,12-14,23H,6,11H2,1-5H3,(H,29,31)/t23?,27-/m1/s1 |
InChI 键 |
LXIJEBDQJLDKLX-IQHZPMLTSA-N |
手性 SMILES |
C[C@]12C=C(C(=O)C(C1CCC3=CC(=C(C=C23)OC)C(=O)NC4=CC=C(C=C4)OC)(C)C)C#N |
规范 SMILES |
CC1(C2CCC3=CC(=C(C=C3C2(C=C(C1=O)C#N)C)OC)C(=O)NC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phenanthrene core, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide moiety through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In materials science, the compound can be used to create novel polymers or as a precursor for advanced materials with specific properties.
作用机制
The mechanism of action of (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the phenanthrene core provides a rigid scaffold that can fit into specific binding sites. This allows the compound to modulate the activity of its targets, leading to various biological effects.
相似化合物的比较
Table 1: Structural and Functional Comparison of Phenanthrene Derivatives
Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) analysis highlights the impact of substituents:
- Cyano vs. Hydroxyl: The cyano group in the target compound increases logP (3.8 vs. 2.5 in hydroxy analogues), enhancing lipophilicity and membrane penetration but reducing aqueous solubility.
- Methoxy Groups : The 3- and 4-methoxy groups contribute to a planar molecular topology, favoring π-π stacking interactions, as quantified by topological descriptors in QSPR models .
- Stereochemistry : The 4bS configuration minimizes steric hindrance, optimizing binding to chiral targets compared to racemic mixtures.
生物活性
The compound (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide is a synthetic derivative belonging to the class of phenanthrene carboxamides. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A phenanthrene core which is known for its diverse biological activities.
- Functional groups including cyano , methoxy , and carboxamide , which are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds structurally related to (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with similar scaffolds can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
The proposed mechanism of action for this compound involves:
- Inhibition of key signaling pathways : It may interfere with pathways critical for cancer cell survival and proliferation.
- Induction of apoptosis : Similar compounds have been reported to trigger programmed cell death in tumor cells through various molecular mechanisms.
Case Studies
Several case studies have highlighted the efficacy of phenanthrene derivatives in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that compounds with methoxy substitutions significantly enhanced antiproliferative effects against MCF7 and HCT116 cells .
- Radical Scavenging Activity : Some derivatives showed moderate DPPH radical-scavenging activity, indicating potential antioxidant properties that could complement their anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


